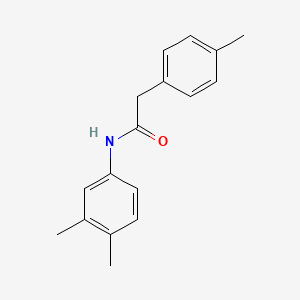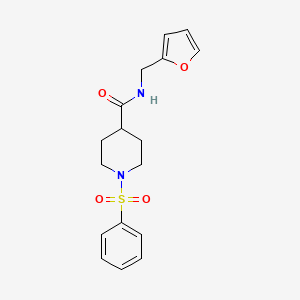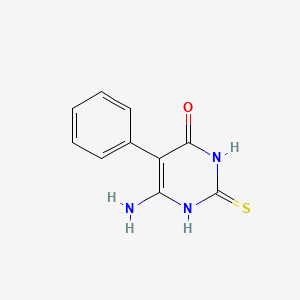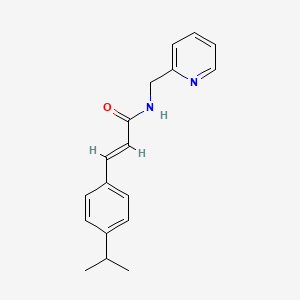
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of ion channels and neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the dose and route of administration. In animal studies, this compound has been shown to reduce pain and inflammation without causing significant side effects. It has also been shown to have a mild sedative effect and can reduce fever.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its limited water solubility, which can make it difficult to use in aqueous systems.
将来の方向性
There are several future directions for research involving N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new pharmaceuticals based on this compound for the treatment of pain, inflammation, and neurological disorders. Another area of research is the use of this compound as a plant growth regulator and insecticide in agriculture. Additionally, there is potential for the development of new materials and polymers based on this compound with unique properties and applications.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the alkylation of 3,4-dimethylphenol with 4-methylbenzyl chloride in the presence of a strong base such as potassium carbonate. The resulting product is then subjected to an acetylation reaction using acetic anhydride and a catalyst such as pyridine. The final product, this compound, is obtained by crystallization from a suitable solvent such as ethanol.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, this compound has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
In the agricultural industry, this compound has been used as a plant growth regulator to promote root growth and increase crop yield. It has also been shown to have insecticidal properties against various pests.
In the field of materials science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties such as high thermal stability and conductivity.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-4-7-15(8-5-12)11-17(19)18-16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFVMNMWSVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)


